molecular formula C10H15BN2 B14740857 1-Ethyl-2-phenyl-1,3,2-diazaborolidine CAS No. 5898-35-1

1-Ethyl-2-phenyl-1,3,2-diazaborolidine

Cat. No.: B14740857
CAS No.: 5898-35-1
M. Wt: 174.05 g/mol
InChI Key: XBJAATUVFNUHFT-UHFFFAOYSA-N
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Description

1-Ethyl-2-phenyl-1,3,2-diazaborolidine is a heterocyclic compound containing boron, nitrogen, and carbon atoms. It is part of the diazaborolidine family, which is known for its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-2-phenyl-1,3,2-diazaborolidine can be synthesized through several methods. One common approach involves the reaction of phenylboronic acid with ethylenediamine under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the diazaborolidine ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-phenyl-1,3,2-diazaborolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acid derivatives, reduced boron-nitrogen compounds, and substituted diazaborolidine derivatives .

Scientific Research Applications

1-Ethyl-2-phenyl-1,3,2-diazaborolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-2-phenyl-1,3,2-diazaborolidine involves its ability to form stable complexes with other molecules. The boron atom in the compound acts as a Lewis acid, allowing it to interact with Lewis bases such as amines and alcohols. This interaction can lead to the formation of stable adducts, which are crucial in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-2-phenyl-1,3,2-diazaborolidine is unique due to its specific substituents, which confer distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions and stability .

Properties

CAS No.

5898-35-1

Molecular Formula

C10H15BN2

Molecular Weight

174.05 g/mol

IUPAC Name

1-ethyl-2-phenyl-1,3,2-diazaborolidine

InChI

InChI=1S/C10H15BN2/c1-2-13-9-8-12-11(13)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3

InChI Key

XBJAATUVFNUHFT-UHFFFAOYSA-N

Canonical SMILES

B1(NCCN1CC)C2=CC=CC=C2

Origin of Product

United States

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